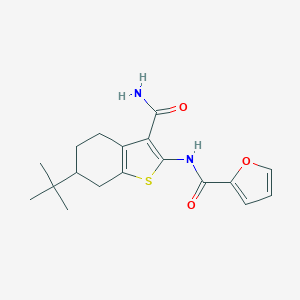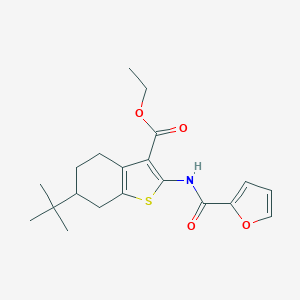![molecular formula C22H20FN5O2S2 B289478 N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B289478.png)
N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide, also known as Dabrafenib, is a selective inhibitor of the BRAF protein kinase. It is used in the treatment of metastatic melanoma, a type of skin cancer that has spread to other parts of the body. Dabrafenib is a promising drug in the field of cancer research due to its specific targeting of BRAF mutations, which are present in approximately 50% of melanoma cases.
Mecanismo De Acción
N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide selectively inhibits the activity of the BRAF protein kinase, which is involved in the MAPK signaling pathway. This pathway regulates cell proliferation, differentiation, and survival. BRAF mutations result in constitutive activation of the MAPK pathway, leading to uncontrolled cell growth and division. By inhibiting BRAF activity, N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide can block the growth and survival of cancer cells with BRAF mutations.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in BRAF-mutant melanoma cells. It also inhibits the production of cytokines and chemokines that promote tumor growth and metastasis. In addition, N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide can reduce the expression of genes involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is a highly specific inhibitor of BRAF, which makes it an ideal tool for studying the role of BRAF mutations in cancer development and progression. However, its effectiveness is limited to cancers with BRAF mutations, which represent only a subset of melanoma cases. Additionally, the development of resistance to N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is a common problem in the clinic, which highlights the need for further research into combination therapies and alternative treatment strategies.
Direcciones Futuras
Future research directions for N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide include investigating its potential use in combination with other drugs, such as immunotherapies, to enhance its therapeutic efficacy. Additionally, the development of more potent and selective BRAF inhibitors may overcome the problem of resistance to N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide. Finally, further investigation into the mechanisms of resistance to N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide may lead to the identification of new targets for drug development in melanoma and other cancers.
Métodos De Síntesis
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide involves several chemical reactions, including the condensation of 4,6-dimethyl-2-aminopyrimidine with 4-(4-fluoro-3-methylphenyl)-2-thiocyanatoacetamide to form the corresponding thiazole intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide to produce the final product, N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of metastatic melanoma. In a phase III clinical trial, N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide was shown to significantly improve progression-free survival and overall response rate in patients with BRAF-mutant melanoma compared to standard chemotherapy. N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide has also been investigated in combination with other drugs, such as trametinib, to further enhance its therapeutic efficacy.
Propiedades
Fórmula molecular |
C22H20FN5O2S2 |
|---|---|
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
N-(4,6-dimethylpyrimidin-2-yl)-4-[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C22H20FN5O2S2/c1-13-10-16(4-9-19(13)23)20-12-31-22(27-20)26-17-5-7-18(8-6-17)32(29,30)28-21-24-14(2)11-15(3)25-21/h4-12H,1-3H3,(H,26,27)(H,24,25,28) |
Clave InChI |
SECJHZYRKYNZGB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)F)C)C |
SMILES canónico |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)F)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)


![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-chlorobenzamide](/img/structure/B289411.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B289412.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289413.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289416.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)